molecular formula C8H5ClF3NO2 B8712710 Methyl 4-chloro-2-(trifluoromethyl)nicotinate

Methyl 4-chloro-2-(trifluoromethyl)nicotinate

Cat. No. B8712710
M. Wt: 239.58 g/mol
InChI Key: FWUQVTGKSCWYIE-UHFFFAOYSA-N
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Patent
US07829572B2

Procedure details

To a stirred solution of 4-chloro-2-(trifluoromethyl)nicotinic acid (8.75 g, 38.8 mmol) in ethyl acetate (100 mL) in an ice bath is added a solution of diazomethane [generated from 12 g (116 mmol) of N-nitroso-N-methylurea] in diethyl ether (200 mL). The solution is stirred for 15 minutes, followed by the addition of acetic acid (until effervescence stops). The solution is concentrated in vacuo to afford 9.75 g (99%) of the title compound as a brown oil: 1H NMR (400 MHz, CD3OD), 8.686 (d, 1H), 7.828 (d, 1H), 3.937 (s, 3H). LC/MS (M+1)=240.1
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
116 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([C:11]([F:14])([F:13])[F:12])[N:5]=[CH:4][CH:3]=1.[N+](=[CH2:17])=[N-].N(N(C)C(N)=O)=O.C(O)(=O)C>C(OCC)(=O)C.C(OCC)C>[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:17])=[O:9])=[C:6]([C:11]([F:14])([F:12])[F:13])[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.75 g
Type
reactant
Smiles
ClC1=CC=NC(=C1C(=O)O)C(F)(F)F
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
116 mmol
Type
reactant
Smiles
N(=O)N(C(=O)N)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=NC(=C1C(=O)OC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.75 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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